molecular formula [C53H100N16O13]2 · 5H2SO4 B1164202 Polymixin E Sulfate

Polymixin E Sulfate

Numéro de catalogue B1164202
Poids moléculaire: 2801.3
Clé InChI: RIVWZNNHCTXSOL-JCRURNCPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Colistin, also known as polymyxin E, is an antibiotic effective against Gram-negative bacteria, including P. aeruginosa, A. baumannii, and K. pneumoniae. It consists of a mixture of the cyclic polypeptides colistin A and B. Its bactericidal effect is rapid and has been attributed partly to its positively-charged D-amino acid content and hydrophobic fatty acid component, which interact with bacterial lipopolysaccharide and competitively displace Ca

Applications De Recherche Scientifique

Liposome Formulation to Reduce Toxicity

Polymyxin E sulfate, known for its high tissue toxicity, has been formulated into liposomes to reduce its toxicity in vivo. This was achieved using reverse phase evaporation and freezing-thawing methods, which improved stability and encapsulation efficiency. The liposome formulation showed delayed drug release in vitro and significantly reduced toxicity in vivo compared to polymyxin E sulfate solution, indicating a promising drug delivery system for further development (Wang et al., 2009).

Pharmacokinetics and Pharmacodynamics

Studies have explored the pharmacokinetics and pharmacodynamics of polymyxin E sulfate, focusing on its use as a treatment for infections by multidrug-resistant organisms. Recent research includes a population pharmacokinetic study, highlighting its importance for optimal use (Chen & Li, 2022). Other studies have looked into the comparison of pharmacological properties of polymyxins, including polymyxin B and polymyxin E (colistin), revealing differences in their structures and antibacterial activity in vitro (Tran et al., 2016).

Novel Derivatives of Polymyxins

There have been attempts to develop novel derivatives of polymyxins that exhibit less toxicity and greater potency than existing drugs. This includes designing polymyxin analogues by chemical synthesis, aiming to decrease nephrotoxicity and increase antibacterial activity (Vaara, 2013), and a new strategy for the total solid-phase synthesis of polymyxins and their analogues (Xu et al., 2015).

Antimicrobial Susceptibility Testing

Research has also focused on the challenges and issues in antimicrobial susceptibility testing for polymyxins, including polymyxin B and polymyxin E. This encompasses understanding mechanisms of resistance and implementing accurate and reliable methods for routine performance of susceptibility testing (Ezadi et al., 2018).

Protection Against Toxic Effects

Studies have explored potential protective measures against the toxic effects of polymyxin E. For instance, the use of silybin to counteract nephrotoxicity has been investigated, with findings suggesting it could decrease elevated urine and serum renal biochemical markers induced by polymyxin E in rat kidneys (Hassan et al., 2017).

Colistin Use in Veterinary Medicine

The use of colistin (polymyxin E) in veterinary medicine, particularly in swine, has been reviewed, focusing on its chemistry, mechanism of antibacterial action, and the emergence of microbial resistance. The review also discusses the importance of sustainable measures in animal farms to prevent the exacerbation of colistin resistance (Rhouma et al., 2016).

Propriétés

Formule moléculaire

[C53H100N16O13]2 · 5H2SO4

Poids moléculaire

2801.3

Nom IUPAC

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid

InChI

InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1

Clé InChI

RIVWZNNHCTXSOL-JCRURNCPSA-N

SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Synonymes

Polymyxin E

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.